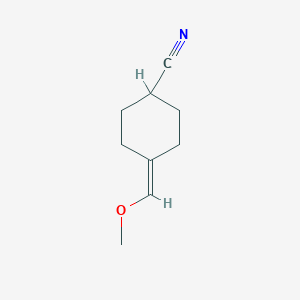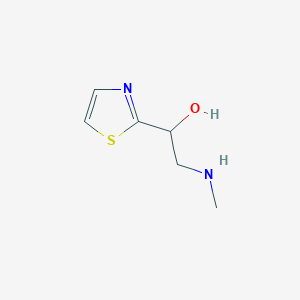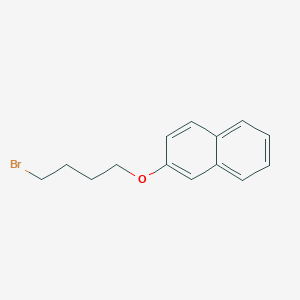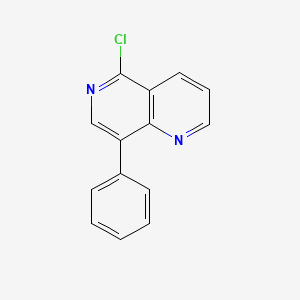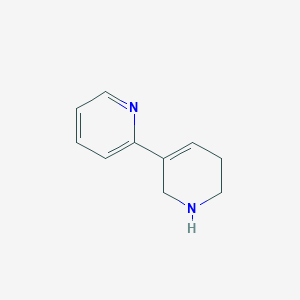
1-Methanesulfonyl-3,5-dimethylpiperazine
Übersicht
Beschreibung
1-Methanesulfonyl-3,3-dimethylpiperazine is a chemical compound with the CAS Number: 141923-89-9 . It has a molecular weight of 192.28 . The IUPAC name for this compound is 3,3-dimethyl-1-(methylsulfonyl)piperazine .
Molecular Structure Analysis
The InChI code for 1-Methanesulfonyl-3,3-dimethylpiperazine is 1S/C7H16N2O2S/c1-7(2)6-9(5-4-8-7)12(3,10)11/h8H,4-6H2,1-3H3 . This provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Methanesulfonyl-3,3-dimethylpiperazine is a powder . It has a melting point of 103-106 degrees Celsius . The compound should be stored at a temperature of 4 degrees Celsius .Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
CAS-Nummer |
1032759-32-2 |
|---|---|
Molekularformel |
C7H16N2O2S |
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
3,5-dimethyl-1-methylsulfonylpiperazine |
InChI |
InChI=1S/C7H16N2O2S/c1-6-4-9(12(3,10)11)5-7(2)8-6/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
CMJFVJZYTQPKDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(N1)C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

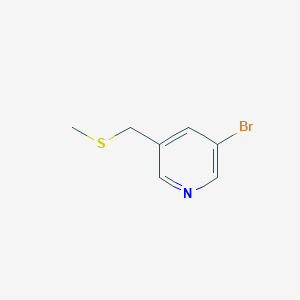
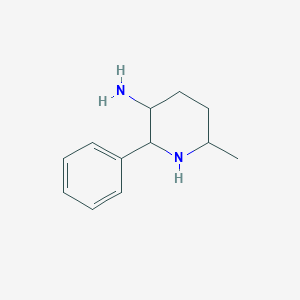
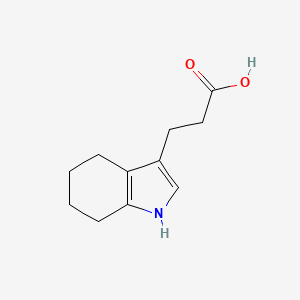
![tert-Butyl [(1-formylcyclopentyl)methyl]carbamate](/img/structure/B8568667.png)
![N-[[3-(Trifluoromethyl)phenyl]methyl]-4-quinazolinamine](/img/structure/B8568673.png)
